tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
Overview
Description
“tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate” is a chemical compound with the molecular formula C14H27N3O3 . It is used as a pharmaceutical intermediate, particularly in the preparation of Edoxaban , an oral anticoagulant drug used for the treatment of strokes due to blood clots, thrombosis, heart disease, and cirrhosis of the liver .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its linear formula C14H27N3O3 . The InChI code for this compound is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 285.39 . The predicted boiling point is 434.4±45.0 °C , and the predicted density is 1.09±0.1 g/cm3 . The compound should be stored at 2-8°C, protected from light .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Carbocyclic Analogues : tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural properties confirm its alignment with β-2-deoxyribosylamine, underlining its significance in synthesis processes (Ober et al., 2004).
Development of Stereoselective Synthesis Methods
- Stereoselective Synthesis of Stereoisomers : The compound plays a pivotal role in the stereoselective synthesis of various stereoisomers of tert-butyl carbamates. It allows for controlled stereochemistry, essential for creating specific molecular structures used in medicinal chemistry (Wang et al., 2017).
Application in Protected Amine Synthesis
- One-Pot Curtius Rearrangement for Boc-Protected Amines : This compound is crucial in the process of generating Boc-protected amines. The methodology involves the formation of an acyl azide intermediate, demonstrating versatility in the synthesis of protected amino acids (Lebel & Leogane, 2005).
Intermediary in Biologically Active Compound Synthesis
- Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, exemplified by its use in the rapid synthesis of specific intermediates for omisertinib (Zhao et al., 2017).
Novel Glycoconjugate Formation
- Transformation to Glycoconjugates : The reaction of tert-butyl carbamates, including this compound, under specific conditions leads to the formation of glycoconjugates. This process is significant for creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Chemoselective Transformation in Organic Synthesis
- Chemoselective Transformation of Amino Protecting Groups : Its derivatives are studied for their ability to undergo chemoselective transformations, crucial for preparing α-functionalized α-amino silanes, an important component in organic synthesis (Sakaitani & Ohfune, 1990).
Cyclizative Atmospheric CO2 Fixation
- Atmospheric CO2 Fixation : this compound plays a role in cyclizative atmospheric CO2 fixation, a process that efficiently leads to the formation of cyclic carbamates, demonstrating its environmental application (Takeda et al., 2012).
Mechanism of Action
As a pharmaceutical intermediate, “tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate” is used in the synthesis of Edoxaban . Edoxaban is a direct oral anticoagulant that inhibits Factor Xa, a key enzyme involved in blood clotting . By inhibiting Factor Xa, Edoxaban prevents the formation of blood clots, thereby reducing the risk of stroke, deep vein thrombosis, and other conditions associated with thrombosis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593817 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721395-15-9, 365996-19-6 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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